2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
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Overview
Description
2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that features a combination of oxadiazole, thioacetyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by basification with potassium hydroxide.
Thioacetylation: The oxadiazole derivative is then subjected to thioacetylation using chloroacetyl chloride under basic conditions.
Piperazine Coupling: Finally, the thioacetylated oxadiazole is coupled with 4-phenylpiperazine under appropriate conditions to yield the target compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Biological Studies: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique structural properties may be exploited in the development of new materials or as intermediates in organic synthesis.
Mechanism of Action
The exact mechanism of action of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity . The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which may contribute to its biological activity .
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Thioacetyl Derivatives: Compounds with thioacetyl groups also show comparable reactivity in oxidation and reduction reactions.
Piperazine Derivatives: Piperazine-containing compounds are widely studied for their pharmacological properties.
Uniqueness: 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of the oxadiazole ring, thioacetyl group, and phenylpiperazine moiety in a single molecule allows for diverse interactions and reactivity, making it a versatile compound for various applications .
Biological Activity
The compound 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a derivative of oxadiazole and piperazine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is C18H19ClN4O2S with a molecular weight of approximately 366.88 g/mol. The compound features a 1,3,4-oxadiazole ring linked to a piperazine moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole structure have shown significant activity against various bacterial strains. The presence of the sulfanyl group in this compound may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
Anticancer Activity
The anticancer properties of oxadiazole derivatives have been extensively studied. For example, compounds similar to the one have demonstrated inhibition of cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
A study involving the evaluation of similar oxadiazole derivatives showed that they significantly inhibited the growth of MCF-7 breast cancer cells with IC50 values in the micromolar range:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Similar Oxadiazole Derivative | MCF-7 | 0.65 |
Similar Oxadiazole Derivative | HeLa | 2.41 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing piperazine and oxadiazole rings have been shown to inhibit monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially offering therapeutic benefits in mood disorders.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in cancer cells treated with similar compounds. This involves the upregulation of pro-apoptotic factors such as p53 and caspases.
- Antimicrobial Action : The sulfanyl group may play a crucial role in disrupting bacterial cell walls or interfering with metabolic pathways essential for bacterial survival.
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- A study assessed a series of piperazine derivatives for their MAO inhibitory activity. The findings indicated that modifications at specific positions on the piperazine ring significantly enhanced inhibitory potency against MAO-A and MAO-B enzymes .
- Another investigation focused on the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. Results demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c21-16-6-4-5-15(13-16)19-22-23-20(27-19)28-14-18(26)25-11-9-24(10-12-25)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBHVUNFHNOCSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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